molecular formula C15H15NO3S2 B2734239 (Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-23-6

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2734239
CAS RN: 19375-23-6
M. Wt: 321.41
InChI Key: PBFBSWOLXRNROJ-BENRWUELSA-N
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Description

“(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The synthesis involves classical methods of organic synthesis .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the heterocyclic substituent . For instance, for some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .


Chemical Reactions Analysis

The chemical reactions of these compounds involve Knoevenagel condensation . The reactions result in derivatives with high thermal stability above 240 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the heterocyclic substituent . They have high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . Compounds A-1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

The compound is also being tested as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being explored for the treatment of complications of diabetes.

Antibacterial Activity

The compound has demonstrated antibacterial activity . In particular, compounds A-1 and A-2 showed excellent antimicrobial activity, especially against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also has antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.

Anticancer Activity

The compound has shown anticancer activity . This suggests that it could be further explored for potential applications in cancer therapy.

Physicochemical Properties

A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This could have implications for the design of new drugs with improved properties.

Mechanism of Action

The mechanism of action of these compounds is related to their ability to cross cell membranes and bind to enzymes or receptors at the site of their action . They are also used as fluorescent probes for bioimaging .

Future Directions

The future directions for these compounds could involve further exploration of their biological properties. They have shown potential as fluorescent probes for bioimaging and aldose reductase inhibitors . Additionally, they have demonstrated antibacterial, antifungal, and anticancer activity , suggesting potential applications in medical and pharmaceutical research.

properties

IUPAC Name

ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-2-19-13(17)8-9-16-14(18)12(21-15(16)20)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBSWOLXRNROJ-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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